8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
The synthesis of 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 8-ethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is employed in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other quinoline derivatives, such as:
- Quinoline-2,3-dicarboxylic acid diethyl ester
- 8-Methylquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Propylquinoline-2,3-dicarboxylic acid diethyl ester
These compounds share similar structures but differ in the alkyl group attached to the quinoline ring. The presence of the ethyl group in this compound provides unique properties, such as altered reactivity and binding affinity, making it distinct from its analogs .
Properties
CAS No. |
948291-49-4 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 8-ethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-11-8-7-9-12-10-13(16(19)21-5-2)15(18-14(11)12)17(20)22-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
ZXXKLRHXZIZVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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